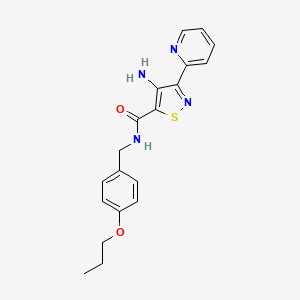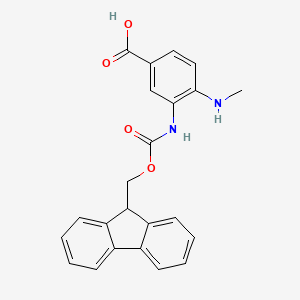
Fmoc-MeDbz-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-MeDbz-OH, also known as 3-[(9-Fluorenylmethyloxycarbonyl)amino]-4-(methylamino)benzoic acid, is a novel linker used in the synthesis of peptide thioesters by Fmoc solid phase peptide synthesis .
Synthesis Analysis
The synthesis of peptide thioesters using this compound involves several steps. After the removal of the Fmoc group, the resin is acylated with the first amino acid, and then peptide synthesis is carried out . The resin is then activated by treatment with p-nitrophenyl chloroformate . This process has been used for the efficient synthesis of various cyclic peptides .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C23H20N2O4 . It has a molecular weight of 388.44 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a linker in peptide synthesis. After the Fmoc group is removed, the resin is acylated with the first amino acid, and then peptide synthesis is carried out . The 4-N-methyl group suppresses the formation of side products on the para-amino moiety .Applications De Recherche Scientifique
Antibacterial Composite Materials
Fmoc-decorated self-assembling building blocks, including fluorenylmethyloxycarbonyl (Fmoc) derivatives, are being explored for antibacterial and anti-inflammatory applications. These compounds, such as Fmoc-pentafluoro-l-phenylalanine-OH, demonstrate significant effects on bacterial morphology and can be integrated into resin-based composites. These composites show promising antibacterial capabilities without being cytotoxic to mammalian cells. Their integration does not compromise the mechanical and optical properties of the materials, highlighting their potential in biomedical applications (Schnaider et al., 2019).
Peptide Synthesis
Fmoc-MeDbz-resin has been used for the synthesis of cyclic homodetic peptides. These peptides are notable for their high efficiency, selectivity, and enhanced stability under physiological conditions. The research demonstrates the utility of Fmoc-MeDbz-resin in the preparation of cyclic peptides through a process called cyclative cleavage (Monaim et al., 2018).
Supramolecular Gels
Supramolecular hydrogels based on Fmoc-functionalized amino acids are being developed for biomedical applications. These gels, incorporating structures like FMOC-Lys(FMOC)-OH, show potential as antimicrobial agents. The impact of incorporating colloidal and ionic silver mixtures into these gels on their antimicrobial activity has been a subject of research, showcasing their potential in healthcare settings (Croitoriu et al., 2021).
Hydrogel Formation and Characterization
Fmoc-Phe-OH, an N-Terminally Fmoc protected amino acid, has been used to form hydrogels that stabilize fluorescent silver nanoclusters. These hydrogels have interesting properties like large Stokes shift and stable fluorescence, making them suitable for various applications in nanotechnology and materials science (Roy & Banerjee, 2011).
Hybrid Nanomaterials
Fmoc-protected amino acid-based hydrogels have been utilized to incorporate functionalized single-walled carbon nanotubes, creating hybrid hydrogels. These hybrid hydrogels demonstrate improved thermal stability and mechanical properties, making them interesting materials for various technological applications (Roy & Banerjee, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-24-20-11-10-14(22(26)27)12-21(20)25-23(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19,24H,13H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRHQVZRKURGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
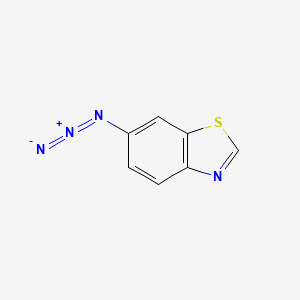
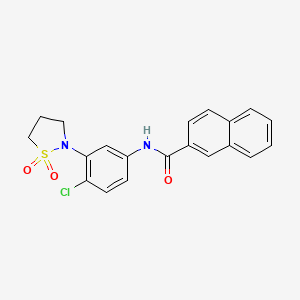
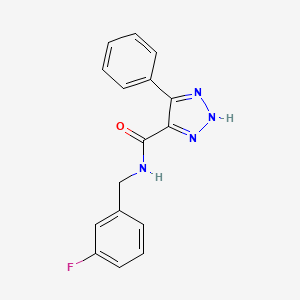
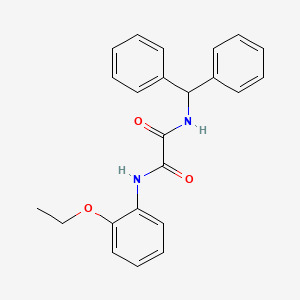
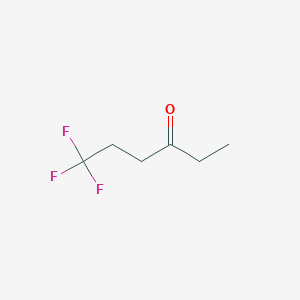
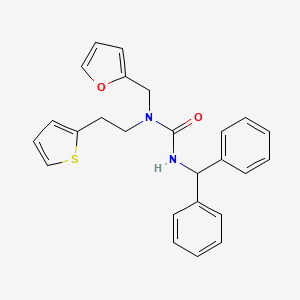
![Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate](/img/structure/B2676353.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B2676354.png)
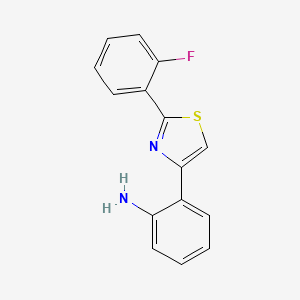
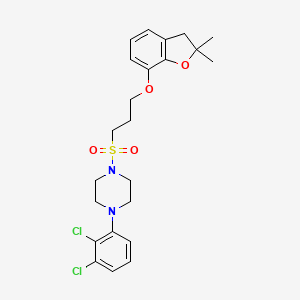
![N-(3-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2676359.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2676365.png)
